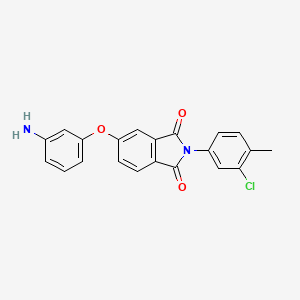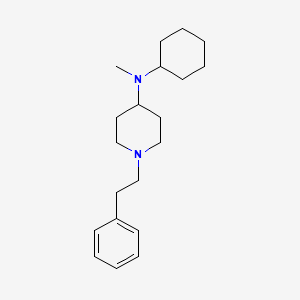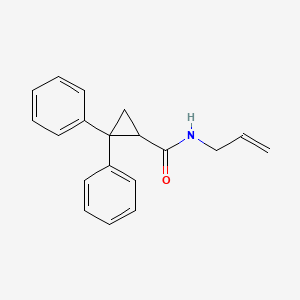
5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is believed to exert its cytotoxic activity by inducing apoptosis in cancer cells. It has also been suggested that its anti-inflammatory and antioxidant properties may be due to its ability to inhibit the production of inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to exhibit cytotoxic activity against cancer cells. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One of the potential areas of research is its use in combination therapy with other chemotherapeutic agents to enhance its cytotoxic activity against cancer cells. Another potential area of research is its use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the development of analogs of this compound may lead to the discovery of more potent compounds with enhanced cytotoxic and anti-inflammatory properties.
Conclusion:
This compound is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of cancer and inflammatory diseases make it a compound of interest for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
合成法
The synthesis of 5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps. One of the commonly used methods is the reaction of 3-amino phenol with 3-chloro-4-methylbenzoyl chloride to form 3-(3-chloro-4-methylphenyl)-3-oxopropanenitrile. This intermediate is then reacted with phthalic anhydride and sodium acetate to form this compound.
科学的研究の応用
5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it exhibits cytotoxic activity against cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
5-(3-aminophenoxy)-2-(3-chloro-4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-12-5-6-14(10-19(12)22)24-20(25)17-8-7-16(11-18(17)21(24)26)27-15-4-2-3-13(23)9-15/h2-11H,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPZYYFDQHIGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5082130.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5082136.png)
![4-(5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5082138.png)
![N-isopropyl-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5082140.png)
![methyl 4-{[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B5082146.png)
![3'-(methylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5082170.png)

![dimethyl 2-[1-(4-iodobenzoyl)-7-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5082182.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylthiourea](/img/structure/B5082192.png)
![4-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5082198.png)
![6-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5082205.png)

